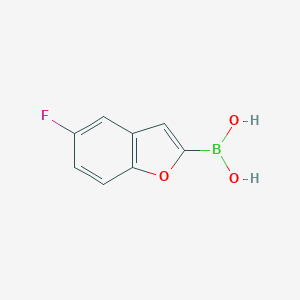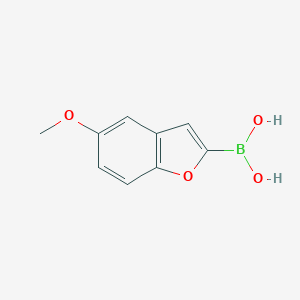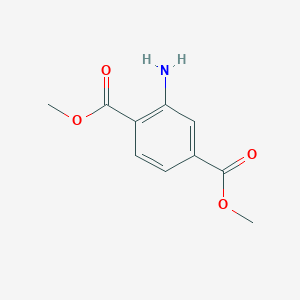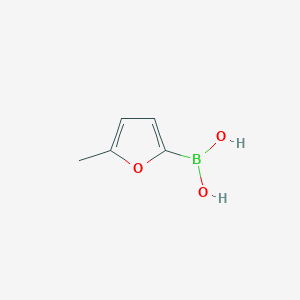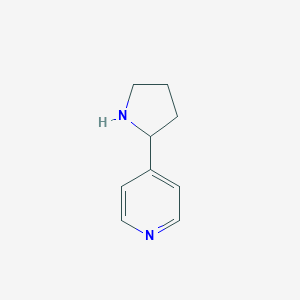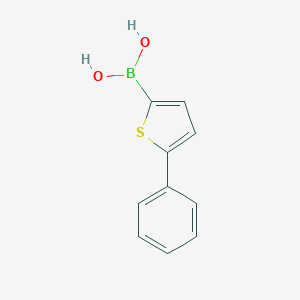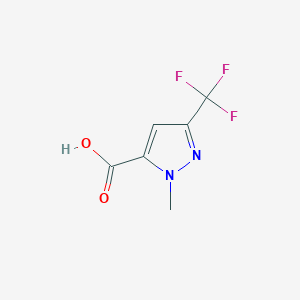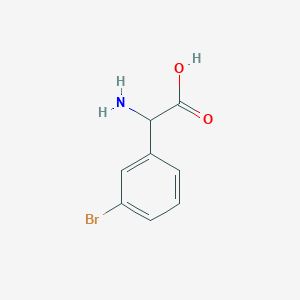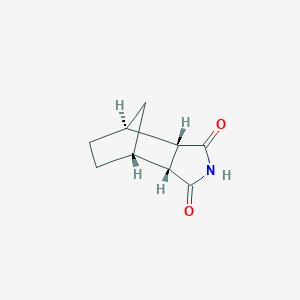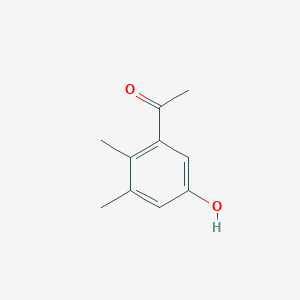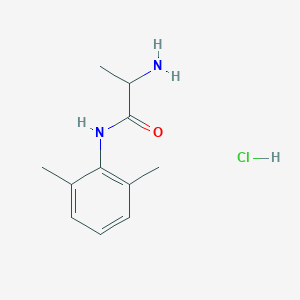
Chlorhydrate de tocaïnide
Vue d'ensemble
Description
Le chlorhydrate de tocaïnide est un antiarythmique de classe Ib principalement utilisé pour traiter les arythmies ventriculaires. C'est un analogue de la lidocaïne à amine primaire qui agit en bloquant les canaux sodiques du cœur, stabilisant ainsi la membrane cellulaire cardiaque et réduisant l'excitabilité .
Applications De Recherche Scientifique
Tocainide hydrochloride has several scientific research applications:
Mécanisme D'action
Target of Action
Tocainide hydrochloride, also known as Tocainide, primarily targets the Sodium channel protein type 5 subunit alpha . This protein is a crucial component of the sodium channels on the neuronal cell membrane .
Mode of Action
Tocainide acts on the sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide are mediated through its effects on sodium channels in Purkinje fibers .
Biochemical Pathways
Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Pharmacokinetics
Tocainide’s oral bioavailability is almost 100%, indicating that it is almost completely absorbed after oral administration . It is 10-20% protein-bound in the blood . The volume of distribution is 2.8-3.2 L/kg . The plasma half-life generally lasts for 11.5-15.5 hours . About 30-50% of Tocainide is excreted unchanged in the urine . The more active R-isomer is cleared faster in anephric patients (without kidneys) or those with severe kidney dysfunction .
Result of Action
The primary result of Tocainide’s action is the reduction of seizure activity and the treatment of ventricular arrhythmias . By decreasing the excitability of myocardial cells, Tocainide helps to correct irregular heartbeats to a normal rhythm .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Tocainide. For instance, Rifampicin increases the conversion of Tocainide into its main metabolite, Tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of Tocainide to produce that metabolite . This interaction also increases the elimination rate and decreases the oral clearance of Tocainide .
Analyse Biochimique
Biochemical Properties
Tocainide Hydrochloride plays a significant role in biochemical reactions. It acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . Tocainide binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide Hydrochloride are mediated through effects on sodium channels in Purkinje fibers .
Cellular Effects
Tocainide Hydrochloride has profound effects on various types of cells and cellular processes. It produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Molecular Mechanism
The mechanism of action of Tocainide Hydrochloride is primarily through its interaction with sodium channels on the neuronal cell membrane . By binding preferentially to the inactive state of the sodium channels, Tocainide Hydrochloride limits the spread of seizure activity and reduces seizure propagation . This action is crucial in its role as an antiarrhythmic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tocainide Hydrochloride have been observed to change over time. It has been noted that Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Dosage Effects in Animal Models
The effects of Tocainide Hydrochloride vary with different dosages in animal models. While specific studies detailing these effects were not found in the search results, it is known that Tocainide Hydrochloride can suppress arrhythmias in acute myocardial infarction, during convalescence from myocardial infarction, and in patients with arrhythmias resistant to other therapy .
Metabolic Pathways
Tocainide Hydrochloride is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with were not found in the search results, it is known that Tocainide Hydrochloride undergoes glucuronidation, a major metabolic pathway .
Transport and Distribution
Tocainide Hydrochloride is transported and distributed within cells and tissues. After oral administration, the bioavailability of Tocainide Hydrochloride approaches 100 percent, and it is unaffected by food . In the blood, Tocainide Hydrochloride is 10-20% protein bound .
Subcellular Localization
The subcellular localization of Tocainide Hydrochloride and any effects on its activity or function were not found in the search results. Given its mechanism of action, it can be inferred that Tocainide Hydrochloride likely localizes to areas in the cell where sodium channels are present, such as the neuronal cell membrane .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de tocaïnide peut être synthétisé à partir de la 2,6-xylidine. Une méthode implique la condensation de la 2,6-xylidine avec la N-carbobenzoxyalanine en utilisant du dicyclohexylcarbodiimide dans du chlorure de méthylène pour former de la N-(carbobenzoxyalanyl)xylidine. Cet intermédiaire est ensuite hydrogéné sur du palladium sur charbon dans un mélange d'éthanol et de chlorure de méthylène pour donner la tocaïnide .
Méthodes de Production Industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus, optimisées pour le rendement et la pureté. Le processus comprend des étapes de purification rigoureuses pour garantir que le produit final répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de tocaïnide subit diverses réactions chimiques, notamment :
Oxydation : La tocaïnide peut être oxydée pour former du glucuronide de l'ester carbamoyle de la tocaïnide.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent être utilisées pour modifier le composé pour des applications spécifiques.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amine, permettant la formation de divers dérivés.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs tels que les halogénoalcanes peuvent être utilisés pour les réactions de substitution.
Principaux Produits :
Oxydation : Glucuronide de l'ester carbamoyle de la tocaïnide.
Substitution : Divers dérivés de la tocaïnide selon le substituant utilisé.
4. Applications de la Recherche Scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les bloqueurs des canaux sodiques.
Biologie : Etudié pour ses effets sur les canaux sodiques neuronaux et ses propriétés neuroprotectrices potentielles.
Médecine : Principalement utilisé pour traiter les arythmies ventriculaires.
5. Mécanisme d'Action
Le this compound exerce ses effets en bloquant les canaux sodiques sur la membrane cellulaire neuronale. Cette action limite la propagation de l'activité convulsive et réduit la propagation des crises. Il se lie préférentiellement à l'état inactif des canaux sodiques, stabilisant ainsi la membrane cellulaire cardiaque et réduisant l'excitabilité .
Composés Similaires :
Mexilétine : Un autre antiarythmique de classe Ib similaire à la tocaïnide, utilisé pour traiter les arythmies ventriculaires.
Flécaïnide et Encaïnide : Ce sont tous deux des antiarythmiques de classe Ic avec des propriétés électrophysiologiques différentes de celles de la tocaïnide.
Unicité : Le this compound est unique en raison de sa biodisponibilité orale et de son action spécifique sur les canaux sodiques, ce qui le rend efficace pour la prise en charge à long terme des arythmies ventriculaires .
Comparaison Avec Des Composés Similaires
Mexiletine: Another class Ib antiarrhythmic agent similar to tocainide, used for treating ventricular arrhythmias.
Flecainide and Encainide: Both are class Ic antiarrhythmic agents with different electrophysiological properties compared to tocainide.
Uniqueness: Tocainide hydrochloride is unique due to its oral bioavailability and its specific action on sodium channels, making it effective for long-term management of ventricular arrhythmias .
Propriétés
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZACPWEJDQXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045540 | |
| Record name | Tocainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71395-14-7 | |
| Record name | Tocainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocainide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


